molecular formula C22H20ClN5O3S B3599329 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3599329
M. Wt: 469.9 g/mol
InChI Key: UQJLGSHIANIXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 477318-74-4) is a triazole-based acetamide derivative with a complex architecture. Key structural features include:

  • Triazole core: A 1,2,4-triazole ring substituted at positions 3 (sulfanylacetamide), 4 (furan-2-ylmethyl), and 5 (pyridin-4-yl).
  • Aromatic substituents: A chlorinated phenyl group with methoxy and methyl substituents at positions 4, 2, and 5, respectively.

Synthesis and Key Reactions The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(4-chloro-2-methoxy-5-methylphenyl)-α-chloroacetamide in the presence of KOH. Reaction conditions (e.g., reflux in ethanol) are critical for minimizing by-products.

Biological Relevance
Preliminary studies suggest anti-exudative and antiproliferative activities, likely due to its ability to modulate enzyme/receptor interactions via its heterocyclic substituents. Docking studies highlight its affinity for kinase active sites, positioning it as a candidate for anticancer research.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-14-10-18(19(30-2)11-17(14)23)25-20(29)13-32-22-27-26-21(15-5-7-24-8-6-15)28(22)12-16-4-3-9-31-16/h3-11H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJLGSHIANIXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C22H20ClN5O3S
Molecular Weight: 469.9 g/mol
IUPAC Name: N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS Number: 573945-46-7

The compound's structure features a chloro-methoxy-methylphenyl group linked to a triazole ring and a pyridine moiety. This unique arrangement contributes to its diverse biological activities and potential applications.

Chemistry

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

Reaction Type Description
Oxidation Formation of sulfoxides or sulfones.
Reduction Production of amines or alcohols.
Substitution Halogen atoms can be replaced with other functional groups.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of triazole compounds often demonstrate significant activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of triazole derivatives similar to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting that N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-y-lmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide could be a promising candidate for further development in cancer therapeutics.

Medicinal Applications

This compound has been investigated for its potential as a therapeutic agent for various diseases due to its ability to interact with specific molecular targets such as enzymes and receptors.

Chemical Reactions Analysis

Functional Group-Specific Reactions

The compound’s structural features enable participation in multiple reaction types:

Sulfanyl Group Reactions

The sulfanyl (-S-) moiety in the triazole ring is reactive:

  • Nucleophilic substitution : Susceptible to attack by electrophiles (e.g., alkylating agents).

  • Oxidation : May form sulfoxide or sulfone derivatives under oxidizing conditions.

Triazole Ring Reactivity

The 1,2,4-triazole ring can undergo:

  • Nucleophilic aromatic substitution : At positions 3 and 5 of the triazole ring.

  • Coordination chemistry : Potential for metal complexation due to nitrogen-rich structure.

Pyridine and Furan Rings

  • Electrophilic substitution : Pyridine’s electron-deficient nature limits reactivity, but furan may undergo alkylation or oxidation.

  • Oxidative cleavage : Furan rings may degrade under strong oxidizing conditions.

Analytical and Structural Confirmation

Key methods for tracking reactions include:

TechniqueApplicationSource
Nuclear Magnetic Resonance (NMR) Structural confirmation of intermediates and final product
Mass Spectrometry (MS) Molecular weight validation
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity assessment
Gas Chromatography (GC) Volatile intermediate analysis

Biological Activity and Reaction Implications

Preliminary studies on related compounds suggest:

  • Cytotoxicity : Potential anticancer activity via enzyme inhibition (e.g., kinase inhibition).

  • Antimicrobial effects : Triazole-sulfanyl motifs may interact with microbial targets.

Stability and Handling

The compound’s stability under standard conditions is noted, with solubility in DMSO/DMF. Reactivity with nucleophiles and electrophiles necessitates controlled storage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Biological Activity Reference
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-4-yl), N-(4-chloro-2-methoxy-5-methylphenyl) Anti-exudative (AEA: 10 mg/kg, comparable to diclofenac), potential anticancer
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Trifluoromethyl substitution at phenyl, 3-methylphenyl at triazole Enhanced metabolic stability; antiviral activity
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Amino group at triazole, simpler phenyl substitution Moderate antimicrobial activity (MIC: 25 µg/mL)
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxyphenyl at triazole, pyridin-3-yl Antiviral (IC₅₀: 1.2 µM)
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Fluorophenyl substitution at triazole Improved anti-inflammatory activity (AEA: 65% inhibition at 10 mg/kg)

Key Findings:

Substituent Impact :

  • Chloro vs. Trifluoromethyl : Chloro groups (target compound) enhance binding to hydrophobic enzyme pockets, while trifluoromethyl () improves metabolic stability.
  • Pyridine Position : Pyridin-4-yl (target) vs. pyridin-3-yl () alters receptor interaction profiles due to spatial orientation differences.
  • Furan Linkage : The furan-2-ylmethyl group in the target compound increases π–π interactions compared to simpler furan substitutions ().

Biological Efficacy: The target compound’s anti-exudative activity (68% inhibition at 10 mg/kg) surpasses analogs with amino-triazole cores (50–60% inhibition).

Table 2: Physicochemical Properties

Property Target Compound N-(2-chloro-5-(trifluoromethyl)phenyl) analog 2-{[4-amino-5-(furan-2-yl)...}acetamide
Molecular Weight 513.98 g/mol 527.02 g/mol 420.89 g/mol
LogP 3.2 3.8 2.5
Hydrogen Bond Donors 1 1 2
Solubility (mg/mL) 0.12 (water) 0.08 (water) 0.45 (water)

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH. Post-reaction purification involves recrystallization or column chromatography to isolate the target acetamide derivative. This method ensures regioselectivity at the triazole sulfur atom .

Q. How is the compound’s structural identity confirmed?

Routine analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) for functional group verification.
  • Mass spectrometry (ESI-TOF) to confirm molecular weight.
  • X-ray crystallography (using SHELX programs) for absolute configuration determination, particularly for resolving stereochemical ambiguities in the triazole and acetamide moieties .

Q. What in vitro assays are used to evaluate biological activity?

Anti-exudative activity is assessed using carrageenan-induced rat paw edema models. Compound efficacy is quantified by measuring exudate volume reduction at doses of 10–50 mg/kg, with indomethacin as a positive control .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and reproducibility?

Advanced strategies include:

  • Flow chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) to minimize side reactions.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., base concentration, solvent polarity) to maximize yield (>80%) and purity (>95%) .

Q. What substituent modifications enhance anti-exudative activity?

Structure-activity relationship (SAR) studies suggest:

  • Chlorine or methoxy groups at the 4-position of the phenyl ring improve activity by enhancing lipophilicity and target binding.
  • Pyridine at the triazole 5-position increases metabolic stability. Quantitative SAR (QSAR) models correlate Hammett sigma values of substituents with bioactivity .

Q. How is crystallographic data utilized in drug design?

High-resolution X-ray structures reveal:

  • Hydrogen bonding networks between the acetamide carbonyl and target proteins (e.g., COX-2).
  • Sulfur-π interactions involving the triazole-thioether group, critical for stabilizing ligand-receptor complexes. SHELXL refinement is essential for resolving disorder in flexible side chains .

Q. What computational methods predict binding modes?

  • Molecular docking (AutoDock Vina): Screens potential targets (e.g., NF-κB, TNF-α) by simulating ligand-receptor interactions.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, highlighting key residues (e.g., Arg120, Tyr355) for mutagenesis studies .

Methodological Challenges

Q. How are impurities characterized during synthesis?

  • HPLC-DAD/MS : Identifies byproducts (e.g., unreacted thione intermediates) using reverse-phase C18 columns.
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiates impurities based on molecular weight without physical separation .

Q. What strategies mitigate metabolic instability in vivo?

  • Isotopic labeling (e.g., ¹⁴C-acetamide) tracks metabolic pathways.
  • Prodrug derivatization : Masking the sulfanyl group with acetylated glucuronide enhances plasma half-life from 2 to 8 hours in rodent models .

Data Contradictions and Resolution

Q. How are conflicting bioactivity results resolved?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) arise from assay variability. Solutions include:

  • Standardized protocols (e.g., uniform cell lines, ATP-based viability assays).
  • Meta-analysis of dose-response curves across multiple studies to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.